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Introduction
PNT2001 (also known as LY4181530) is a next-generation radioligand therapy currently under

investigation for the treatment of prostate cancer. It is composed of a high-affinity prostate-

specific membrane antigen (PSMA)-targeting ligand, PSMA-62, conjugated with the alpha-

emitting radionuclide Actinium-225 (Ac-225). This therapeutic agent is designed to selectively

deliver potent alpha-particle radiation to PSMA-expressing cancer cells, leading to cell death.

PNT2001 is being developed by Eli Lilly and Co. and is currently in Phase I/II clinical trials for

metastatic castration-resistant prostate cancer (mCRPC) and oligometastatic hormone-

sensitive prostate cancer (OmHSPC).[1][2]

Mechanism of Action
PNT2001 targets PSMA, a transmembrane protein highly overexpressed on the surface of

most prostate cancer cells. The PSMA-62 ligand binds with high affinity to PSMA, leading to

the internalization of the PNT2001 complex into the cancer cell.[2][3] The conjugated Actinium-

225 then undergoes a series of alpha decays, releasing high-energy alpha particles within the

cell and the tumor microenvironment. These alpha particles cause double-strand DNA breaks,

inducing apoptosis and cell death in the targeted cancer cells.
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Preclinical studies have demonstrated the promising therapeutic potential of PNT2001. In vitro

studies have shown a high binding affinity of the ligand to PSMA. Biodistribution and efficacy

studies in animal models of prostate cancer have indicated high tumor uptake and retention

with minimal off-target accumulation, particularly in the kidneys.

Quantitative Preclinical Data Summary
Parameter Value Model System Notes

PSMA Binding Affinity

(IC50)
3.1 nM LNCaP cells

Indicates high-affinity

binding to PSMA-

expressing cells.[1]

Tumor Retention

(177Lu-PNT2001)
13.03 %ID/g

LNCaP tumor-bearing

mice

Measured at 24 hours

post-injection.[1]

Kidney Uptake

(177Lu-PNT2001)
14.45 %ID/g

LNCaP tumor-bearing

mice

Measured at 24 hours

post-injection,

indicating a favorable

tumor-to-kidney ratio.

[1]

Tumor-to-Kidney Ratio

(177Lu-PNT2001)
0.902

LNCaP tumor-bearing

mice

Compared to a ratio of

0.117 for the

comparator 177Lu-

PSMA-I&T.[1]

In Vivo Efficacy

(225Ac-PNT2001)

Dose-dependent

tumor regression

LNCaP tumor-bearing

mice

Doses of 10, 20, and

40 kBq were

administered.[1]

Long-term Survival

(225Ac-PNT2001)
5 out of 6 mice

LNCaP tumor-bearing

mice

Achieved with a single

40 kBq dose.[1]

Clinical Trial Administration Protocol: ACCEL Study
(NCT06229366)
The ongoing ACCEL clinical trial (NCT06229366) is a Phase Ia/Ib/II, multi-center, open-label

study evaluating the safety, tolerability, and efficacy of PNT2001 in patients with mCRPC and

OmHSPC.[2]
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Study Design
Phase Ia (Dose Escalation): To determine the maximum tolerated dose (MTD) of PNT2001 in

each patient population using a Bayesian Optimal Interval (BOIN) design.[3][4]

Phase Ib (Dose Optimization): To determine the recommended Phase II dose (RP2D) for

each patient population by randomizing patients to different dosing schedules at or below the

MTD.[3][4]

Phase II (Efficacy Evaluation): To evaluate the efficacy of PNT2001 at the RP2D compared

to the best standard of care in patients with mCRPC.[3]

Patient Population
Oligometastatic Hormone-Sensitive Prostate Cancer (OmHSPC): Patients with

metachronous disease and up to 5 PSMA-positive lesions who have not initiated life-long

androgen deprivation therapy (ADT).[2][3]

Metastatic Castration-Resistant Prostate Cancer (mCRPC): Patients with PSMA-positive

lesions who have received prior androgen receptor pathway inhibitors and taxane

chemotherapy (unless ineligible or declined).[3]

Administration Protocol
PNT2001 is administered via intravenous (IV) infusion. The specific dosing and schedule vary

by study phase and patient cohort.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15602923?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/30/11/2531/745373/Preclinical-Efficacy-of-a-PSMA-Targeted-Actinium
https://pmc.ncbi.nlm.nih.gov/articles/PMC4966836/
https://aacrjournals.org/clincancerres/article/30/11/2531/745373/Preclinical-Efficacy-of-a-PSMA-Targeted-Actinium
https://pmc.ncbi.nlm.nih.gov/articles/PMC4966836/
https://www.benchchem.com/product/b15602923?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/30/11/2531/745373/Preclinical-Efficacy-of-a-PSMA-Targeted-Actinium
https://www.mdpi.com/2072-6694/15/19/4839
https://aacrjournals.org/clincancerres/article/30/11/2531/745373/Preclinical-Efficacy-of-a-PSMA-Targeted-Actinium
https://aacrjournals.org/clincancerres/article/30/11/2531/745373/Preclinical-Efficacy-of-a-PSMA-Targeted-Actinium
https://www.benchchem.com/product/b15602923?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Phase Patient Cohort Dosing Schedule Number of Cycles

Phase Ia mCRPC

Single IV infusion on

Day 1 of each 6-week

cycle.[4]

Up to 4 cycles

Phase Ia OmHSPC

Single IV infusion on

Day 1 of each 8-week

cycle.[4]

Up to 2 cycles

Phase Ib mCRPC

Randomized to

receive a single IV

infusion at the MTD

every 6 weeks, MTD

every 4 weeks, or one

dose level below MTD

every 4 weeks.

4 cycles

Phase Ib OmHSPC

Randomized to

receive a single IV

infusion at the MTD

every 8 weeks or one

dose level below MTD

every 8 weeks.

2 cycles

Note: The specific dose levels for the dose escalation phase are not publicly available.

Key Patient Monitoring
Safety and Tolerability: Close monitoring for adverse events, with a particular focus on

potential toxicities associated with alpha-particle emitting radioligands, such as

myelosuppression, renal toxicity, and xerostomia.[2]

Efficacy: Assessed through regular imaging (e.g., PSMA PET/CT) and measurement of

prostate-specific antigen (PSA) levels. The primary endpoint for the Phase II portion in

mCRPC is radiographic progression-free survival.[3]

Dosimetry: To characterize the radiation dose delivered to tumors and normal organs.
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Experimental Protocols
Preclinical In Vitro PSMA Binding Assay (Example)

Cell Culture: LNCaP cells, which endogenously express PSMA, are cultured in appropriate

media and conditions.

Ligand Preparation: PNT2001 (using a non-radioactive isotope for initial binding assays) is

prepared in a suitable buffer at various concentrations.

Competition Binding Assay:

LNCaP cells are seeded in multi-well plates.

A constant concentration of a radiolabeled PSMA ligand (e.g., 177Lu-PSMA-617) is added

to each well.

Increasing concentrations of non-radiolabeled PNT2001 are added to compete for binding

to PSMA.

After incubation, cells are washed to remove unbound ligand.

The amount of bound radioactivity is measured using a gamma counter.

Data Analysis: The data is used to calculate the IC50 value, which represents the

concentration of PNT2001 required to inhibit 50% of the binding of the radiolabeled ligand.

Preclinical In Vivo Biodistribution Study (Example)
Animal Model: Male immunodeficient mice are subcutaneously inoculated with LNCaP cells

to establish prostate cancer xenografts.

Radioligand Administration: Once tumors reach a specified size, mice are intravenously

injected with a defined activity of 177Lu-PNT2001.

Tissue Harvesting: At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), mice

are euthanized, and various tissues (tumor, blood, kidneys, liver, spleen, etc.) are collected

and weighed.
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Radioactivity Measurement: The radioactivity in each tissue sample is measured using a

gamma counter.

Data Analysis: The results are expressed as the percentage of the injected dose per gram of

tissue (%ID/g) to determine the uptake and clearance of the radioligand in different organs.
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Caption: Mechanism of action of PNT2001.
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Caption: ACCEL (NCT06229366) clinical trial workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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